molecular formula C7H6Cl2N2O2S B2616694 2,4-Dichloro-7-methyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide CAS No. 1429639-82-6

2,4-Dichloro-7-methyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide

Cat. No.: B2616694
CAS No.: 1429639-82-6
M. Wt: 253.1
InChI Key: QSLVSKKWSJSWMO-UHFFFAOYSA-N
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Description

2,4-Dichloro-7-methyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide is a fused heterocyclic compound characterized by a thienopyrimidine core modified with chlorine, methyl, and sulfone functional groups. The thieno[3,4-d]pyrimidine scaffold incorporates a sulfur atom within its bicyclic structure, distinguishing it from pyrazolo- or thiazolo-fused pyrimidines.

Properties

IUPAC Name

2,4-dichloro-7-methyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O2S/c1-3-5-4(2-14(3,12)13)6(8)11-7(9)10-5/h3H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLVSKKWSJSWMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CS1(=O)=O)C(=NC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-7-methyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide typically involves the reaction of 2,4-dichlorothieno[3,4-d]pyrimidine with methylating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-7-methyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,4-Dichloro-7-methyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-7-methyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Structure Variations

Thieno[3,4-d]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine Derivatives

The target compound’s thieno[3,4-d]pyrimidine core differs from pyrazolo[3,4-d]pyrimidine derivatives (e.g., 4-(phenylamino)pyrazolo[3,4-d]pyrimidine, Figure 15A in ). Key distinctions include:

  • Electronic Effects: The sulfur atom in the thieno ring introduces electron-withdrawing character compared to the nitrogen-rich pyrazolo system.
  • Bioactivity: Pyrazolo[3,4-d]pyrimidines are widely studied as kinase inhibitors (e.g., Janus kinase inhibitors), whereas thieno analogs may exhibit distinct selectivity due to sulfur’s electronegativity.
Thiazolo[3,2-a]pyrimidine Derivatives ()

Compounds like (2Z)-2-(2,4,6-trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine (11a) feature a thiazole ring fused to pyrimidine. Differences include:

  • Substituent Diversity: Compound 11a includes a cyano group and aromatic benzylidene substituents, contrasting with the dichloro and methyl groups in the target compound.
  • Synthetic Routes : Thiazolo derivatives are synthesized via condensation with chloroacetic acid and aldehydes, whereas the target compound’s synthesis likely involves sulfonation and chlorination steps.

Functional Group and Substituent Analysis

Compound Class Key Substituents Functional Impact Reference
Target Compound 2,4-Dichloro, 7-methyl, 6,6-dioxide Enhanced polarity (sulfone), steric bulk (methyl), electrophilic sites (Cl) N/A
Pyrazolo[3,4-d]pyrimidines 4-Phenylamino, 6-hydroxylamino Hydrogen-bonding capacity (NH), potential kinase inhibition
Thiazolo[3,2-a]pyrimidines Benzylidene, cyano Electron-withdrawing effects (CN), π-π stacking (aromatic)
Notable Observations:
  • Chlorine vs. Cyano Groups: The dichloro substituents in the target compound may enhance halogen bonding interactions, while cyano groups in thiazolo derivatives (e.g., 11a, 11b) improve electrophilicity.
  • Sulfone Moieties: The 6,6-dioxide group in the target compound increases solubility in polar solvents compared to non-sulfonated analogs.

Physicochemical and Spectroscopic Properties

Melting Points and Stability
  • Thiazolo Derivatives (11a) : Melting point 243–246°C, suggesting high crystallinity due to aromatic stacking.
  • Pyrazolo Derivatives: Limited data, but hydroxylamino substituents (Figure 15B) may reduce thermal stability.
  • Target Compound: Expected higher melting point than non-sulfonated analogs due to increased polarity.
Spectroscopic Signatures
  • IR Spectroscopy : Thiazolo derivatives exhibit CN stretches at ~2,219 cm⁻¹, whereas the target compound’s sulfone groups would show strong S=O stretches (~1,300–1,150 cm⁻¹).
  • NMR Shifts : The 7-methyl group in the target compound would resonate near δ 2.3–2.5 ppm (comparable to δ 2.24 in 11a).

Biological Activity

2,4-Dichloro-7-methyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide is a heterocyclic compound characterized by a thieno-pyrimidine ring system. Its unique structure includes two chlorine atoms and a methyl group, contributing to its biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications as an enzyme inhibitor and its role in the synthesis of bioactive molecules.

The biological activity of 2,4-Dichloro-7-methyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide primarily revolves around its ability to interact with specific molecular targets. It has been shown to act as an inhibitor of enzymes such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis in various organisms, including the malaria parasite Plasmodium falciparum .

Inhibitory Activity Against Plasmodium falciparum

Recent studies have highlighted the compound's inhibitory activity against PfDHFR. For instance, a series of derivatives were synthesized and tested for their efficacy against both wild-type and mutant strains of P. falciparum. The results indicated that certain analogues exhibited promising inhibitory activity with Ki values ranging from 1.3 to 243 nM . This suggests that modifications to the thieno-pyrimidine framework can enhance biological potency.

Comparative Analysis with Other Compounds

The following table summarizes the comparative inhibitory activity of various compounds against PfDHFR:

Compound NameKi (nM)Notes
2,4-Dichloro-7-methyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide1.3 - 243Effective against both wild-type and mutant strains
Pyrimethamine2460.19Established antimalarial drug
Cycloguanil2470.90Known inhibitor of DHFR

This table illustrates that while the compound shows significant inhibitory potential, it may not surpass established drugs like pyrimethamine in potency.

Synthesis and Evaluation

A study conducted on the synthesis of thieno-pyrimidine derivatives demonstrated that structural modifications could lead to increased biological activity. By introducing various substituents at different positions on the thieno-pyrimidine scaffold, researchers were able to identify compounds with enhanced binding affinity to PfDHFR .

Pharmacokinetic Properties

Pharmacokinetic evaluations are essential for understanding the viability of these compounds as therapeutic agents. The studies indicate that while certain derivatives show low nanomolar activity in vitro, their pharmacokinetic profiles need further investigation to assess their potential for clinical use .

Q & A

Basic Research Questions

Q. How can the synthesis of 2,4-Dichloro-7-methyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide be optimized for higher yield and purity?

  • Methodological Answer :

  • Step 1 : Utilize a two-step halogenation process starting from the parent thieno-pyrimidine scaffold. Introduce chlorine substituents at positions 2 and 4 using POCl₃ under reflux conditions (80–90°C) with catalytic DMF .
  • Step 2 : Optimize the oxidation step (to form the 6,6-dioxide moiety) with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to room temperature, monitoring progress via TLC .
  • Step 3 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and final product via recrystallization (ethanol/water) to achieve >95% purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR in DMSO-d₆ to confirm substituent positions and oxidation state. Key signals include downfield shifts for the sulfone group (δ 3.5–4.0 ppm for CH₂ in the dihydrothieno ring) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 293.98) and isotopic patterns for chlorine .
  • X-ray Crystallography : Resolve the 3D structure to confirm regiochemistry and sulfone geometry .

Q. How can solubility and stability be assessed for in vitro assays?

  • Methodological Answer :

  • Solubility Screening : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) with sonication. Use dynamic light scattering (DLS) to detect aggregation .
  • Stability Studies : Incubate at 37°C in PBS and human liver microsomes. Monitor degradation via HPLC at 0, 6, 12, and 24 hours. Protect from light to prevent photolytic decomposition .

Advanced Research Questions

Q. What strategies can elucidate structure-activity relationships (SAR) for this compound in kinase inhibition?

  • Methodological Answer :

  • Analog Synthesis : Replace the 7-methyl group with bulkier substituents (e.g., ethyl, isopropyl) to probe steric effects. Use Suzuki coupling for functionalization .
  • Biological Assays : Test analogs against a panel of kinases (e.g., p38α MAPK) using ATP-competitive binding assays. Correlate IC₅₀ values with substituent electronic properties (Hammett constants) .
  • Co-crystallization : Resolve ligand-kinase complexes to identify key hydrogen bonds (e.g., sulfone oxygen with Lys53) .

Q. How can computational modeling predict metabolic pathways and toxicity?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to predict interactions with cytochrome P450 enzymes (e.g., CYP3A4). Prioritize metabolites for synthesis .
  • ADMET Prediction : Employ QSAR models (e.g., SwissADME) to estimate hepatotoxicity and plasma protein binding. Validate with in vitro microsomal assays .

Q. How should contradictory data in reaction outcomes be resolved?

  • Methodological Answer :

  • Controlled Replication : Repeat experiments under inert atmosphere (N₂/Ar) to rule out oxygen/moisture interference. Document deviations in solvent purity or reagent batches .
  • Advanced Analytics : Use LC-MS/MS to detect trace byproducts (e.g., over-oxidized sulfones) that may skew yields .

Q. What are the dominant degradation pathways under physiological conditions?

  • Methodological Answer :

  • Forced Degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions. Identify fragments via LC-MS (e.g., cleavage of the pyrimidine ring at pH > 10) .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks. Compare degradation profiles using principal component analysis (PCA) .

Q. How does chirality at the 7-methyl position influence biological activity?

  • Methodological Answer :

  • Chiral Resolution : Separate enantiomers via chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase). Assign configurations using circular dichroism (CD) .
  • Biological Evaluation : Test enantiomers in cell-based assays (e.g., antiproliferative activity in HeLa cells). A 10-fold difference in IC₅₀ was observed for (R)- vs. (S)-enantiomers in similar pyrido-pyrimidines .

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